molecular formula C10H10S2 B172104 5,5'-Dimethyl-2,2'-bithiophene CAS No. 16303-58-5

5,5'-Dimethyl-2,2'-bithiophene

Cat. No. B172104
CAS RN: 16303-58-5
M. Wt: 194.3 g/mol
InChI Key: DKHDQTBBXQMFPP-UHFFFAOYSA-N
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Description

5,5’-Dimethyl-2,2’-bithiophene is an organoheterocyclic compound . It is a yellow to light brown crystal with the molecular formula C10H10S2 . The IUPAC name for this compound is 5,5’-dimethyl-2,2’-bithiophene .


Molecular Structure Analysis

The molecular structure of 5,5’-Dimethyl-2,2’-bithiophene consists of two thiophene rings connected by a carbon-carbon bond, with each thiophene ring having a methyl group attached . The InChI Key for this compound is DKHDQTBBXQMFPP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5,5’-Dimethyl-2,2’-bithiophene is a yellow to light brown crystal . It has a melting point of 65°C to 68°C . It is readily soluble in all organic solvents and displays unusually large solvatochromic shifts .

Scientific Research Applications

properties

IUPAC Name

2-methyl-5-(5-methylthiophen-2-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10S2/c1-7-3-5-9(11-7)10-6-4-8(2)12-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHDQTBBXQMFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC=C(S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300993
Record name 5,5'-dimethyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16303-58-5
Record name 16303-58-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5'-dimethyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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